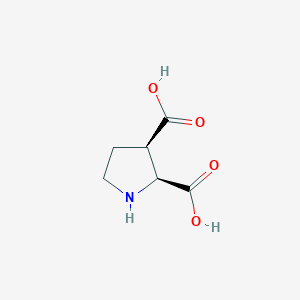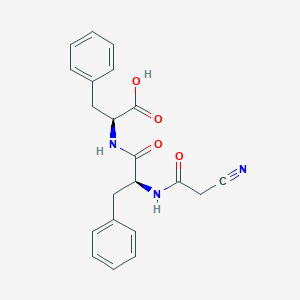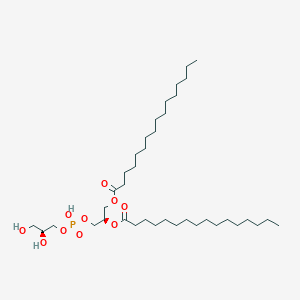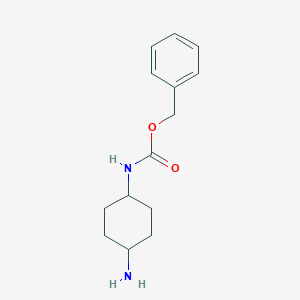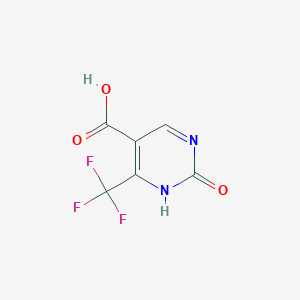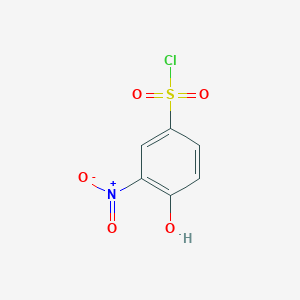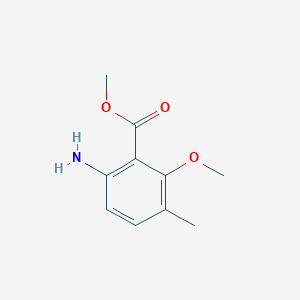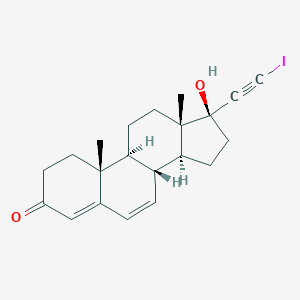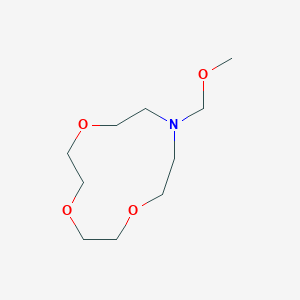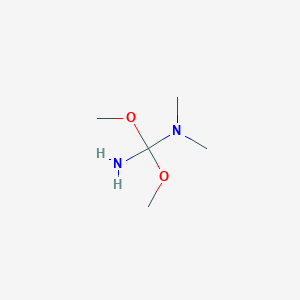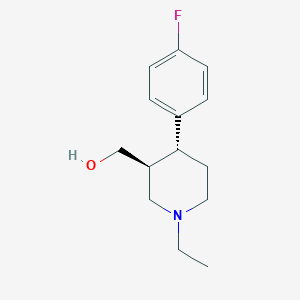![molecular formula C29H26O4 B116345 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol CAS No. 152383-83-0](/img/structure/B116345.png)
2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, commonly known as BHPP, is a synthetic compound that belongs to the family of bisphenol derivatives. BHPP has gained significant attention in the scientific community due to its potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Enzyme Inhibition
Bisphenol derivatives, such as 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, demonstrate significant antioxidant properties. For instance, bisphenol has been identified as a potent inhibitor of the (Ca2+ + Mg2+‐ATPase) of skeletal muscle sarcoplasmic reticulum, suggesting its effectiveness in protecting against oxidative stress in biological systems (Sokolove et al., 1986).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding patterns of bisphenol derivatives are crucial in understanding their chemical behavior. Studies on various derivatives, including those similar to 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, have shown complex hydrogen bonding networks, essential for their stability and reactivity (Masci & Thuéry, 2002).
Bioremediation and Environmental Impact
Bisphenol A, a compound structurally related to 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, has been a focus of bioremediation research. It is degraded by specific fungi under non-ligninolytic conditions, indicating potential pathways for environmental remediation of similar compounds (Wang et al., 2013).
Luminescent and Electronic Properties
Certain bisphenol derivatives exhibit luminescent properties, as demonstrated in a study on phenol-pyridyl boron complexes. These compounds, including those structurally related to 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, have been used in electroluminescent devices, showcasing their potential in electronic applications (Zhang et al., 2006).
Eigenschaften
CAS-Nummer |
152383-83-0 |
|---|---|
Produktname |
2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol |
Molekularformel |
C29H26O4 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C29H26O4/c1-33-29-19-28(32)26(17-21-7-12-23(30)13-8-21)25(16-11-20-5-3-2-4-6-20)27(29)18-22-9-14-24(31)15-10-22/h2-16,19,30-32H,17-18H2,1H3/b16-11+ |
InChI-Schlüssel |
JPOSRDXMWOPQOV-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)O |
SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
Synonyme |
5-methoxy-3-(2-phenylethenyl)-2,4-bis(4-hydroxybenzyl)phenol 5-MPE-Bis(HOBz)phenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



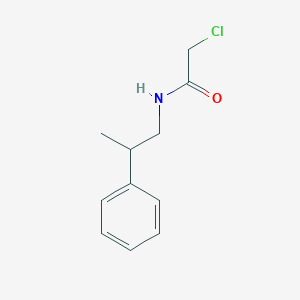
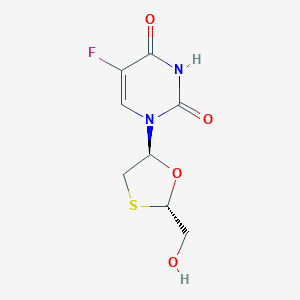
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
